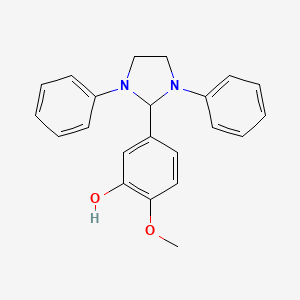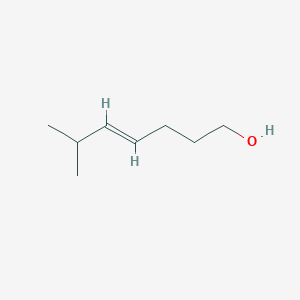
5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol: is a complex organic compound characterized by its unique structure, which includes a phenolic group, a methoxy group, and an imidazolidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol typically involves the reaction of 1,1’,3,3’-tetraphenyl-2,2’-biimidazolidinylidene with 3-acetamidophenol in the presence of chlorobenzene as a solvent. The reaction is carried out under nitrogen atmosphere at 100°C for 6 hours. The product is then precipitated by adding 2-propanol and purified by filtration and washing .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic group in 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol can undergo oxidation reactions to form quinones.
Reduction: The imidazolidinyl moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and imidazolidinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structure allows for modifications that can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where its phenolic group provides enhanced stability and reactivity .
Mecanismo De Acción
The mechanism of action of 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
- 2-(1,3-Diphenylimidazolidin-2-yl)-4-nitrophenol
- 4-(1,3-Diphenylimidazolidin-2-yl)benzoic acid
- [5-(1,3-Diphenylimidazolidin-2-yl)-2-furyl]methanol
Comparison: Compared to these similar compounds, 5-(1,3-Diphenylimidazolidin-2-yl)-2-methoxyphenol is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it more versatile for various chemical reactions and applications .
Propiedades
IUPAC Name |
5-(1,3-diphenylimidazolidin-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-13-12-17(16-20(21)25)22-23(18-8-4-2-5-9-18)14-15-24(22)19-10-6-3-7-11-19/h2-13,16,22,25H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARKQWCTGNOAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)
![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)

![N-[1-(furan-3-yl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2387637.png)
![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)





![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2387647.png)



